2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one
Overview
Description
2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its fused benzene and pyrimidine rings, which are further substituted with methyl groups. It has a molecular formula of C15H13N3O and a molecular weight of 251.28 g/mol . Quinazolinone derivatives are known for their diverse biological activities, making them significant in pharmaceutical and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one typically involves the condensation of 2-aminobenzamide with 3-methyl-2-pyridinecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid, and the mixture is heated to reflux .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of green chemistry approaches, such as deep eutectic solvents and microwave irradiation, has also been explored to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding dihydroquinazolinones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinazolinone N-oxides.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated quinazolinone derivatives.
Scientific Research Applications
Mechanism of Action
The biological activity of 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one is primarily attributed to its ability to interact with various molecular targets. For instance, it acts as an inhibitor of quorum sensing in Pseudomonas aeruginosa, thereby preventing biofilm formation and reducing bacterial virulence . The compound also modulates the activity of enzymes such as carbonic anhydrase and GABA A receptor, contributing to its anticonvulsant and anti-inflammatory effects .
Comparison with Similar Compounds
- 2-Methyl-4(3H)-quinazolinone
- 3-(3-Methylpyridin-2-yl)quinazolin-4-one
- 2,3-Dimethylquinazolin-4-one
Comparison: Compared to other quinazolinone derivatives, 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one exhibits unique properties due to the presence of both methyl and pyridine substituents. These structural features enhance its biological activity and make it a versatile scaffold for drug development .
Properties
IUPAC Name |
2-methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-6-5-9-16-14(10)18-11(2)17-13-8-4-3-7-12(13)15(18)19/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZORTVCIUAAACZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185919 | |
Record name | SRC-820 R | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3214-64-0 | |
Record name | SRC-820 R | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SRC-820 R | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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